阿利司雷 D6 盐酸盐

描述

阿利斯康是直接的肾素抑制剂,这意味着它抑制肾素的活性,肾素是一种参与血压调节的酶 。该化合物主要用于科学研究,以研究肾素抑制的影响。

科学研究应用

CGP-60536 D6 盐酸盐在科学研究中具有广泛的应用,包括:

化学: 用作质谱法和其他分析技术的参考标准。

生物学: 研究其对肾素活性的影响及其在调节血压中的潜在作用。

医学: 研究其在治疗高血压和相关心血管疾病中的潜在治疗应用。

作用机制

CGP-60536 D6 盐酸盐通过抑制肾素的活性发挥作用,肾素是一种催化血管紧张素原转化为血管紧张素 I 的酶。这种抑制减少了血管紧张素 II(一种强效血管收缩剂)的产生,从而降低血压。 涉及的分子靶标包括肾素酶和肾素-血管紧张素系统通路 .

生化分析

Biochemical Properties

Aliskiren D6 Hydrochloride is a potent and specific inhibitor of human renin . Renin is an enzyme that plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance . By inhibiting renin, Aliskiren D6 Hydrochloride prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II, a potent vasoconstrictor .

Cellular Effects

Aliskiren D6 Hydrochloride exerts significant effects on various types of cells, particularly those involved in blood pressure regulation . It has been shown to reduce blood pressure effectively when used alone or in conjunction with other antihypertensive agents . Furthermore, it has been found to upregulate pro-angiogenic cells and reduce atherogenesis in mice .

Molecular Mechanism

The molecular mechanism of Aliskiren D6 Hydrochloride involves direct inhibition of renin, an enzyme that catalyzes the first step in the RAAS . By blocking the activity of renin, Aliskiren D6 Hydrochloride prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II . This leads to vasodilation and a decrease in blood pressure .

Temporal Effects in Laboratory Settings

Aliskiren D6 Hydrochloride has been shown to have long-term effects on blood pressure regulation . About 80% of the drug in plasma following oral administration is unchanged, indicating low exposure to metabolites . This suggests that Aliskiren D6 Hydrochloride has a stable profile in laboratory settings.

Dosage Effects in Animal Models

In animal models, Aliskiren D6 Hydrochloride has demonstrated efficacy in reducing blood pressure, decreasing cardiac hypertrophy, reducing the inducibility of arrhythmias, and attenuating inflammation .

Metabolic Pathways

Once absorbed, Aliskiren D6 Hydrochloride is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .

Transport and Distribution

It is known that Aliskiren D6 Hydrochloride is a substrate for P-glycoprotein, which contributes to its relatively low bioavailability .

准备方法

合成路线和反应条件

CGP-60536 D6 盐酸盐的合成涉及阿利斯康的氘化。氘化是将氢原子替换为氘的过程,氘是氢的稳定同位素。 合成路线通常包括多个步骤,包括中间体的形成及其随后转化为最终产物 .

工业生产方法

CGP-60536 D6 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用专用设备和条件,以确保最终产品的纯度和收率。 生产在受控条件下进行,以保持化合物的稳定性和完整性 .

化学反应分析

反应类型

CGP-60536 D6 盐酸盐会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以将该化合物转化为还原形式。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。 这些反应的条件根据所需产物和正在进行的特定反应而异 .

形成的主要产物

相似化合物的比较

类似化合物

阿利斯康: CGP-60536 D6 盐酸盐的非氘化版本。

阿利斯康半富马酸盐: 阿利斯康的另一种具有不同盐组成的形式。

阿利斯康富马酸盐: 阿利斯康的富马酸盐形式

独特性

CGP-60536 D6 盐酸盐由于其氘标记而具有独特性,这提供了增强的稳定性,并允许在科学研究中进行更精确的分析测量。 这使其在涉及质谱法和其他分析技术的研究中特别有价值 .

属性

IUPAC Name |

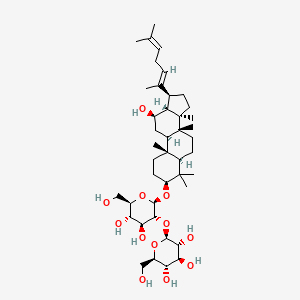

(2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1/i5D3,6D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJUIBZAXCXFMZ-CYLGTDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CNC(=O)[C@@H](C[C@@H]([C@H](C[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(C)C)N)O)C(C)C)(C(=O)N)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride](/img/structure/B1139371.png)

![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane](/img/structure/B1139373.png)